4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is a chemical compound known for its diverse applications in scientific research. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by its molecular formula C14H11ClFNO and a molecular weight of 263.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 4-fluoro-3-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred and heated, allowing the formation of the Schiff base through the elimination of water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction typically results in the formation of amines .
Scientific Research Applications
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antibacterial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and proteins within the bacterial cells, interfering with their normal function and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
- 2-chloro-4-fluorophenol
- 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADGOOJVZJKKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.